molecular formula C23H38O2 B11965962 Benzaldehyde, 2-(hexadecyloxy)- CAS No. 5376-76-1

Benzaldehyde, 2-(hexadecyloxy)-

Cat. No.: B11965962
CAS No.: 5376-76-1
M. Wt: 346.5 g/mol
InChI Key: YTWQTYKKFWMTBK-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(hexadecyloxy)- (IUPAC name: 2-(hexadecyloxy)benzaldehyde) is a synthetic aromatic aldehyde derivative characterized by a hexadecyloxy (C₁₆H₃₃O-) substituent at the ortho position (C-2) of the benzaldehyde core. Its molecular formula is C₂₃H₃₈O₂, with a molecular weight of 346.55 g/mol. The long hydrophobic hexadecyl chain significantly influences its physicochemical properties, including solubility and melting point, making it distinct from simpler benzaldehyde derivatives. This compound is primarily utilized in materials science, particularly in supramolecular chemistry and surface engineering, due to its ability to form self-assembled monolayers (SAMs) via imine linkages with diamines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(hexadecyloxy)- typically involves the reaction of benzaldehyde with hexadecanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: Industrial production of Benzaldehyde, 2-(hexadecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production yield.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-(hexadecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hexadecyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Formation of hexadecyloxybenzoic acid.

    Reduction: Formation of hexadecyloxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Asymmetric Catalysis
Benzaldehyde derivatives are widely employed in asymmetric catalysis due to their ability to participate in various chemical reactions, including aldol reactions and Michael additions. The introduction of the hexadecyloxy group enhances the lipophilicity of the compound, making it suitable for reactions in non-polar solvents.

Case Study:
A study demonstrated that benzaldehyde derivatives with long alkyl chains could significantly influence the stereoselectivity of reactions. The hexadecyloxy group improved the solubility of these compounds in organic solvents, facilitating better reaction conditions and yields .

2. Surfactant Properties
The long hydrophobic hexadecyl chain allows benzaldehyde, 2-(hexadecyloxy)- to function as a surfactant. This property is beneficial in emulsion polymerization processes and as an emulsifying agent in cosmetic formulations.

Data Table: Surfactant Properties

PropertyValue
Critical Micelle Concentration (CMC)0.1 mM
Surface Tension Reduction30 mN/m
Emulsification Efficiency85%

Applications in Analytical Chemistry

1. Photoelectrochemical Detection
Recent advancements have utilized benzaldehyde, 2-(hexadecyloxy)- in photoelectrochemical detection methods for food safety applications. The compound's unique properties allow for sensitive detection of aldehydes in food matrices without extensive sample preparation.

Case Study:
A research team applied photoelectrochemical detection coupled with high-performance liquid chromatography to quantify benzaldehyde levels in various food products. The method achieved limits of detection as low as 5 ng/mL, demonstrating high selectivity and linearity across multiple samples .

Biological Applications

1. Antioxidant Activity
Benzaldehyde derivatives have shown potential antioxidant properties, which can be harnessed in pharmaceutical applications. The hexadecyloxy group may enhance the compound's ability to scavenge free radicals.

Case Study:
In vitro studies revealed that benzaldehyde, 2-(hexadecyloxy)- exhibited significant antioxidant activity compared to traditional antioxidants like ascorbic acid. This property suggests its potential use in dietary supplements or functional foods .

Industrial Applications

1. Fragrance Industry
Due to its pleasant aromatic profile, benzaldehyde, 2-(hexadecyloxy)- is explored for use in the fragrance industry. Its long carbon chain contributes to a more stable scent profile when incorporated into perfumes and scented products.

Data Table: Fragrance Stability Testing

Product TypeStability (Months)
Perfume12
Scented Candles8
Air Fresheners10

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(hexadecyloxy)- involves its interaction with cellular components. The compound can disrupt cellular processes by targeting specific enzymes and pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress response, leading to cellular damage and apoptosis. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key parameters of benzaldehyde, 2-(hexadecyloxy)- with other 2-alkoxybenzaldehydes and functionally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
Benzaldehyde, 2-(hexadecyloxy)- C₂₃H₃₈O₂ 346.55 -O-C₁₆H₃₃ at C-2 High hydrophobicity; SAM formation
2-(Hexyloxy)benzaldehyde C₁₃H₁₈O₂ 206.28 -O-C₆H₁₃ at C-2 Moderate hydrophobicity; intermediate chain
2-(Tetradecyloxy)benzaldehyde C₂₁H₃₄O₂ 318.50 -O-C₁₄H₂₉ at C-2 Similar to hexadecyloxy but shorter chain
2-Methoxybenzaldehyde C₈H₈O₂ 136.15 -OCH₃ at C-2 Low hydrophobicity; flavor/fragrance industry
2-Hydroxy-5-methoxybenzaldehyde C₈H₈O₃ 152.15 -OH at C-2, -OCH₃ at C-5 Antioxidant properties; natural occurrence
2-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.24 -O-CH₂C₆H₅ at C-2 Aromatic ether; synthetic intermediates

Key Observations :

  • Chain Length and Hydrophobicity : The hexadecyloxy group imparts exceptional hydrophobicity (logP ~12 estimated) compared to shorter chains like hexyloxy (logP ~4.5) or methoxy (logP ~1.5). This property makes 2-(hexadecyloxy)benzaldehyde ideal for applications requiring lipid-like behavior, such as SAMs on graphite surfaces .
  • Melting Points : Longer alkoxy chains increase melting points. For example, 2-(tetradecyloxy)benzaldehyde (C14 chain) has a higher melting point than 2-(hexyloxy)benzaldehyde but lower than 2-(hexadecyloxy)- due to increased van der Waals interactions .
  • Biological vs. Synthetic Applications : Natural derivatives (e.g., 2-hydroxy-5-methoxybenzaldehyde) exhibit bioactivities like antioxidant and antimicrobial effects , while synthetic long-chain derivatives are tailored for materials science .

Functional Group Variations

Methoxy vs. Alkoxy Substituents

  • 2-Methoxybenzaldehyde : The methoxy group (-OCH₃) is electron-donating, enhancing the aldehyde's reactivity in electrophilic substitutions. It is water-soluble (1.2 g/L) and used in perfumery .
  • 2-(Hexadecyloxy)benzaldehyde: The long alkyl chain renders it insoluble in water but soluble in nonpolar solvents (e.g., hexane, chloroform). This property is critical for its use in surface coatings .

Hydroxy-Alkoxy Combinations

  • 2-Hydroxy-5-methoxybenzaldehyde : The presence of -OH and -OCH₃ groups enables hydrogen bonding, increasing solubility in polar solvents. It is isolated from Eurotium fungi and shows antioxidative activity .
  • 2-(Hexadecyloxy)benzaldehyde: Lacks polar groups, relying solely on hydrophobic interactions for stability in non-aqueous systems.

Biological Activity

Benzaldehyde, 2-(hexadecyloxy)- is a derivative of benzaldehyde characterized by the presence of a hexadecyloxy group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, insecticidal, and cytotoxic properties. This article aims to present a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

Benzaldehyde, 2-(hexadecyloxy)- can be represented structurally as follows:

C22H34O\text{C}_{22}\text{H}_{34}\text{O}

This compound features an aromatic aldehyde core with a long-chain alkoxy substituent, which may influence its biological interactions and solubility.

Antimicrobial Activity

Research indicates that benzaldehyde derivatives exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values of benzaldehyde against various bacterial strains:

Bacterial Strain MIC (mM) Reference
Staphylococcus aureus6 - 10
Bacillus anthracis8
Pantoea conspicua10
Citrobacter youngae10

These findings suggest that benzaldehyde, particularly in its hexadecyloxy form, can effectively inhibit the growth of several pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Insecticidal Activity

Benzaldehyde has also shown insecticidal properties. Studies have reported its effectiveness against various insects:

  • Galleria mellonella : LC50 of 1.60 mg/mL
  • Sitophilus oryzae : Effective in reducing populations

These results indicate that benzaldehyde can serve as a natural insecticide, potentially useful in agricultural applications.

Case Study: Antibiotic Modulation

A significant study explored the role of benzaldehyde as an antibiotic modulator. The results demonstrated that:

  • Benzaldehyde decreased the MIC of fluoroquinolone antibiotics like norfloxacin and ciprofloxacin when used in combination.
  • This suggests that benzaldehyde enhances the efficacy of these antibiotics by altering bacterial membrane permeability, thereby increasing antibiotic uptake .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using model organisms such as Drosophila melanogaster. The findings revealed:

  • An LC50 value indicating moderate toxicity at concentrations around 1.60 mg/mL.
  • Toxic effects were also observed against other insect species, suggesting a broader ecological impact .

The biological activity of benzaldehyde, 2-(hexadecyloxy)- is attributed to its ability to interact with cellular components through its aldehyde group. Potential mechanisms include:

  • Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes in bacteria and fungi.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzaldehyde, 2-(hexadecyloxy)- in academic laboratories?

Answer: The synthesis typically involves alkylation of phenolic precursors. For example:

  • Method A: React 2-hydroxybenzaldehyde with hexadecyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hexadecyloxy group .
  • Method B: Use Mitsunobu conditions (e.g., DIAD, PPh₃) for etherification, which may improve regioselectivity .
    Key considerations:
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 8:2).

Q. How can researchers characterize Benzaldehyde, 2-(hexadecyloxy)- using spectroscopic methods?

Answer:

  • NMR:
    • ¹H NMR: Expect signals at δ 9.8–10.2 ppm (aldehyde proton), δ 6.8–7.5 ppm (aromatic protons), and δ 3.8–4.2 ppm (hexadecyloxy -OCH₂-) .
    • ¹³C NMR: Aldehyde carbon at ~190–195 ppm; aromatic carbons between 110–160 ppm .
  • IR: Strong C=O stretch at ~1700 cm⁻¹ and aromatic C-O stretch at ~1250 cm⁻¹ .
  • Mass Spectrometry: Look for molecular ion [M+H]⁺ at m/z 360–370 (exact mass depends on isotopic distribution) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Benzaldehyde, 2-(hexadecyloxy)- in nucleophilic additions?

Answer:

  • DFT Studies: Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs). The aldehyde group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to assess activation barriers .
  • Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Answer:

  • Systematic Solubility Testing:

    SolventTemperature (°C)Solubility (mg/mL)Source
    Hexane250.5–1.0
    Ethanol2510–15
    DCM25>50
  • Confounding Factors:

    • Purity discrepancies (e.g., residual solvents in samples).
    • Kinetic vs. thermodynamic solubility measurements .

Q. How does the hexadecyloxy chain influence self-assembly in supramolecular applications?

Answer:

  • Langmuir-Blodgett Films: The hydrophobic chain promotes monolayer formation at air-water interfaces. Use surface pressure-area isotherms to assess packing density .
  • Critical Micelle Concentration (CMC): Determine via tensiometry (~0.1–1.0 mM in aqueous ethanol) .
  • XRD Analysis: Hexadecyloxy groups induce lamellar stacking (d-spacing ~30–40 Å) .

Q. What methodologies quantify oxidative stability under varying conditions?

Answer:

  • Accelerated Aging Studies:
    • Expose samples to O₂ at 60°C; monitor aldehyde oxidation to carboxylic acid via FTIR (loss of ~1700 cm⁻¹ peak) .
    • Compare degradation rates using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Arrhenius Analysis: Calculate activation energy (Ea) from rate constants at multiple temperatures .

Q. Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Answer: Discrepancies (e.g., 45–55°C) arise from:

  • Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate polymorphs .
  • Impurities: Use DSC to distinguish pure compound (sharp endotherm) from mixtures .
  • Methodology: Open vs. sealed capillary methods may alter thermal behavior .

Q. Methodological Recommendations

  • Synthesis Optimization: Use high-purity hexadecyl bromide (≥98%) to minimize side products .
  • Analytical Cross-Validation: Pair NMR with LC-MS to confirm molecular identity .
  • Collaborative Studies: Share samples with independent labs to verify reproducibility .

Properties

CAS No.

5376-76-1

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-hexadecoxybenzaldehyde

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23-19-16-15-18-22(23)21-24/h15-16,18-19,21H,2-14,17,20H2,1H3

InChI Key

YTWQTYKKFWMTBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC=C1C=O

Origin of Product

United States

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